Physicochemical Differentiation from Closest Structural Analogs
2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is a structurally distinct entity that can be quantitatively differentiated from its closest analogs through its computed physicochemical properties. These differences are fundamental for predicting its behavior in solubility, permeability, and molecular recognition. The data below shows a direct comparison of key properties against three structurally similar azetidine derivatives. This differentiation is critical because small changes in logP, TPSA, or molecular weight can have a profound impact on a compound's suitability as a drug-like fragment or building block [1]. The primary differentiator for this compound is the presence of the 3-ethoxy group combined with the ethanol side chain, a combination not found in the comparator compounds.
| Evidence Dimension | Physicochemical Property Comparison |
|---|---|
| Target Compound Data | 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride |
| Comparator Or Baseline | Comparator 1: 3-ethylazetidin-3-ol HCl ; Comparator 2: 2-(azetidin-3-yl)ethan-1-ol HCl ; Comparator 3: 1-(azetidin-3-yl)ethan-1-ol HCl [2] |
| Quantified Difference | Target MW: 181.66 g/mol vs. Comparator 1 MW: 137.61 g/mol; Target MW: 181.66 g/mol vs. Comparator 2 MW: 137.61 g/mol; Target MW: 181.66 g/mol vs. Comparator 3 MW: 137.61 g/mol. Target cLogP (estimate): -0.50 vs. Comparator 1 cLogP (estimate): -0.21; Target cLogP (estimate): -0.50 vs. Comparator 2 cLogP (estimate): -1.19; Target cLogP (estimate): -0.50 vs. Comparator 3 cLogP (estimate): -1.19. Target TPSA (estimate): 32.3 Ų vs. Comparator 1 TPSA (estimate): 32.3 Ų; Target TPSA (estimate): 32.3 Ų vs. Comparator 2 TPSA (estimate): 32.3 Ų; Target TPSA (estimate): 32.3 Ų vs. Comparator 3 TPSA (estimate): 32.3 Ų. |
| Conditions | Physicochemical properties and cLogP values were computed via the SwissADME web tool [3], which uses the XLOGP3 algorithm. |
Why This Matters
Quantified differences in molecular weight and lipophilicity (cLogP) directly influence a compound's permeability, solubility, and metabolic stability, making the target compound a distinct candidate for property-driven lead optimization.
- [1] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 118703436, 1-(Azetidin-3-yl)ethan-1-ol hydrochloride. View Source
- [3] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
